molecular formula C13H18O2 B014990 Ethyl 2,2-dimethyl-3-phenylpropanoate CAS No. 94800-92-7

Ethyl 2,2-dimethyl-3-phenylpropanoate

Cat. No. B014990
CAS RN: 94800-92-7
M. Wt: 206.28 g/mol
InChI Key: XJJKGOJHTCRWNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate reactions that highlight the versatility of ethyl 2,2-dimethyl-3-phenylpropanoate derivatives. For instance, the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione in the presence of palladium(II) acetate and triphenylphosphine results in unexpected products, showcasing the compound's reactivity and potential for forming complex structures (Wang & Hu, 2011). Similarly, the electrochemical reduction of ethyl α-bromophenylacetate leads to dimeric products, further demonstrating the compound's utility in synthesizing diverse molecular frameworks (Luca, Inesi, & Rampazzo, 1983).

Molecular Structure Analysis

Molecular structure analyses of related compounds reveal intricate details about their configuration and intermolecular interactions. For example, the crystal structure analysis provides insight into the molecule's chiral nature and how neighboring molecules form chains through weak interactions, highlighting the importance of molecular geometry in determining the compound's physical and chemical behavior (Wang & Hu, 2011).

Chemical Reactions and Properties

Ethyl 2,2-dimethyl-3-phenylpropanoate derivatives participate in a variety of chemical reactions, leading to the formation of compounds with significant potential in medicinal chemistry and material science. For instance, the aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate showcases the ability to form photochromic diarylethenes, indicating the compound's role in developing photoactive materials with tunable properties (Lvov et al., 2017).

Physical Properties Analysis

The physical properties of ethyl 2,2-dimethyl-3-phenylpropanoate and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical reactions and processes. These properties are influenced by the molecular structure and intermolecular forces present in the compound.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with various reagents, dictate the utility of ethyl 2,2-dimethyl-3-phenylpropanoate in synthetic pathways. The compound's behavior in reactions, such as its role in the formation of cyclopropane derivatives through the Blaise rearrangement, underscores its chemical versatility and potential for creating novel molecules (Abe & Suehiro, 1982).

Safety And Hazards

Specific safety and hazard information for Ethyl 2,2-dimethyl-3-phenylpropanoate is not available in the search results. However, it is generally advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition56.


Future Directions

The future directions for the study and application of Ethyl 2,2-dimethyl-3-phenylpropanoate are not explicitly mentioned in the search results. Further research is needed to provide detailed future directions for this compound.


Please note that this analysis is based on the available data and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

ethyl 2,2-dimethyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-15-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJKGOJHTCRWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405540
Record name ethyl 2,2-dimethyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-3-phenylpropanoate

CAS RN

94800-92-7
Record name ethyl 2,2-dimethyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 ml of a 1.6M solution of n-butyllithium in n-hexane were added dropwise to a solution of 5.3 ml (7 g, 36 mmol) of ethyl bromoisobutyrate in 20 ml of tetrahydrofuran at -75° to -70° C. The mixture was then warmed to -20° C., 6.42 ml (9.43 g, 54 mmol) of benzylbromide were added dropwise and the mixture was subsequently stirred at room temperature for a further 3 hours. Dilute sulfuric acid was then added to the reaction mixture and the mixture was extracted twice with ether. The organic phase was washed with water, dried over magnesium sulfate and concentrated in vacuo. The crude product (6.6 g) was purified by distillation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Shiina, Y Imai, A Kagayama, T Mukaiyama - Chemistry letters, 2000 - journal.csj.jp
1,1-Dichloroethyllithium (5), generated by treating 1,1-dichloroethane (4) with lithium diisopropylamide (LDA) or n-butyllithium, reacted with alkyl carboxylates to afford the …
Number of citations: 5 www.journal.csj.jp
JR Bellettini - 1997 - search.proquest.com
The focus of this dissertation is on the synthesis of N-sulfonyloxy $\beta $-lactams and the exploration of their chemical and biological reactivity. The results of the nucleophilic addition …

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